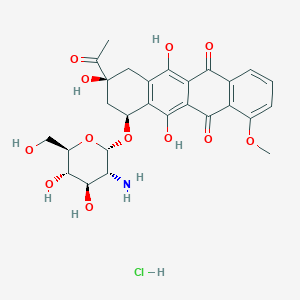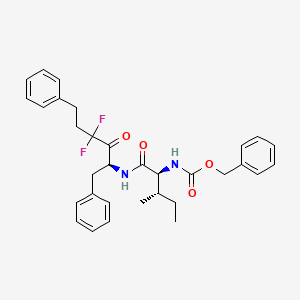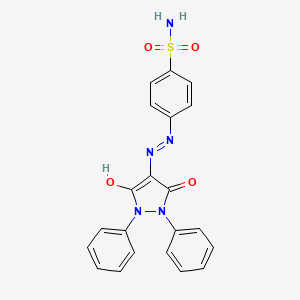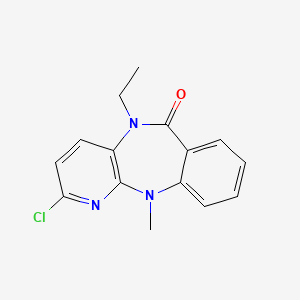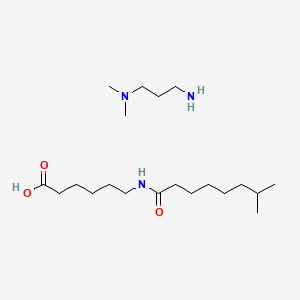
N',N'-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid is a compound that combines the properties of both an amine and a carboxylic acid. This dual functionality makes it a versatile molecule in various chemical and industrial applications. The compound is known for its potential use in the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of propane-1,3-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is typically heated to promote the methylation process.
For the synthesis of 6-(7-methyloctanoylamino)hexanoic acid, the starting material is hexanoic acid, which undergoes an amidation reaction with 7-methyloctanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of N’,N’-dimethylpropane-1,3-diamine can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
The industrial production of 6-(7-methyloctanoylamino)hexanoic acid often involves large-scale amidation reactions using automated reactors. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
6-(7-methyloctanoylamino)hexanoic acid can undergo:
Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form new amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpropane-1,3-diamine: A simpler analog with similar amine functionality.
Hexanoic acid: A precursor in the synthesis of 6-(7-methyloctanoylamino)hexanoic acid.
7-methyloctanoyl chloride: Used in the amidation reaction to form the target compound.
Uniqueness
N’,N’-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid is unique due to its dual functionality, combining both amine and carboxylic acid groups. This allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
75150-10-6 |
|---|---|
Molecular Formula |
C20H43N3O3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C5H14N2/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;1-7(2)5-3-4-6/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);3-6H2,1-2H3 |
InChI Key |
LGOYXMSEELPRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)NCCCCCC(=O)O.CN(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


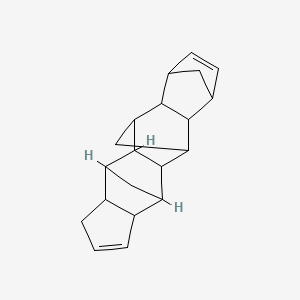
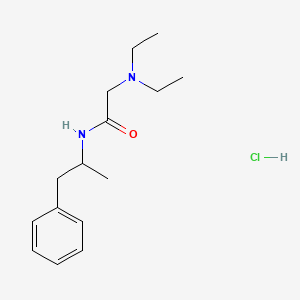
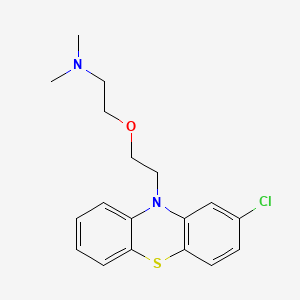
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)

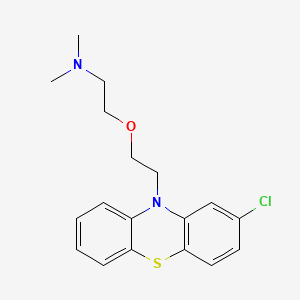
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)

